molecular formula C6H13Br2N B6225669 (2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide CAS No. 2565790-83-0

(2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide

Cat. No.: B6225669
CAS No.: 2565790-83-0
M. Wt: 259
InChI Key:
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Description

(2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide is a chemical compound that belongs to the class of bromomethylated pyrrolidines It is characterized by the presence of a bromomethyl group attached to the pyrrolidine ring, which is further stabilized by the hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide typically involves the bromomethylation of a suitable pyrrolidine precursor. One common method includes the reaction of (2R)-1-methylpyrrolidine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, minimizing the generation of toxic byproducts .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed reducing agents.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyrrolidines with various functional groups.

    Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.

    Reduction: The major product is (2R)-1-methylpyrrolidine.

Scientific Research Applications

(2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting the central nervous system.

    Material Science: The compound is utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of (2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide involves its interaction with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The compound may also act as an alkylating agent, disrupting cellular processes by modifying DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(bromomethyl)-1-methylpyrrolidine hydrobromide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can be crucial in applications where the spatial arrangement of atoms affects the compound’s function, such as in drug development and enzyme studies .

Properties

CAS No.

2565790-83-0

Molecular Formula

C6H13Br2N

Molecular Weight

259

Purity

95

Origin of Product

United States

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